![molecular formula C13H12ClNO B2365347 2-[(3-Chlorophenyl)methoxy]aniline CAS No. 1019111-09-1](/img/structure/B2365347.png)
2-[(3-Chlorophenyl)methoxy]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-[(3-Chlorophenyl)methoxy]aniline” is a chemical compound with the molecular formula C13H12ClNO . It has a molecular weight of 233.69 .
Molecular Structure Analysis
The molecular structure of “2-[(3-Chlorophenyl)methoxy]aniline” consists of a benzene ring (aniline) attached to a methoxy group and a chlorophenyl group . The exact structure would require more specific information or computational chemistry analysis.
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[(3-Chlorophenyl)methoxy]aniline” are not fully detailed in the retrieved data. The compound has a molecular weight of 233.69 .
Scientific Research Applications
Synthesis and Inhibitory Activities
2-[(3-Chlorophenyl)methoxy]aniline and its derivatives have been actively researched for their potential in medicinal chemistry. For instance, certain analogues demonstrated significant inhibition of Src kinase activity, a protein involved in regulating cell growth and differentiation. Optimization of these compounds led to increased inhibition of Src-mediated cell proliferation, highlighting their potential as therapeutic agents in cancer treatment (Boschelli et al., 2001). Another study synthesized a series of pyrazolines based thiazolidin-4-one derivatives, which showed promising properties as anticancer and HIV agents, marking a significant stride in pharmacological research (Patel et al., 2013).
Catalytic and Chemical Properties
The compound's derivatives have been utilized in a variety of catalytic and chemical processes. For instance, the palladium-catalyzed amination of aryl halides and aryl triflates involved derivatives of 2-[(3-Chlorophenyl)methoxy]aniline, showcasing its relevance in chemical synthesis (Wolfe & Buchwald, 2003). Moreover, novel quinazolinone derivatives were synthesized using derivatives of the compound, which exhibited antimicrobial activity, indicating its potential in developing new antimicrobial agents (Habib et al., 2013).
Material Science and Chemistry
In material science, derivatives of 2-[(3-Chlorophenyl)methoxy]aniline have been used in synthesizing polyurethane cationomers with anil groups. These materials exhibited photochromic mechanisms and fluorescent properties, suggesting applications in the development of smart materials and optical devices (Buruianǎ et al., 2005). Additionally, a (3-methoxy-N-salicylidene)aniline-derived Schiff base complex was synthesized, characterized, and found to significantly influence catalytic behavior, indicating potential in catalysis (Yue et al., 2010).
properties
IUPAC Name |
2-[(3-chlorophenyl)methoxy]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c14-11-5-3-4-10(8-11)9-16-13-7-2-1-6-12(13)15/h1-8H,9,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWWODHBYGJPAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)OCC2=CC(=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Chlorophenyl)methoxy]aniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


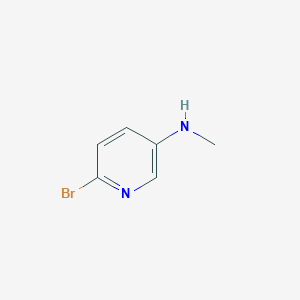
![N-(1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2365268.png)
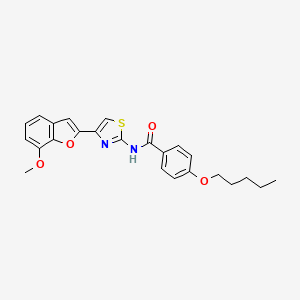
![1-[(4-fluorophenyl)methyl]-N-(4-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2365272.png)
![4-Bromo-2-{[(4-iodophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2365274.png)
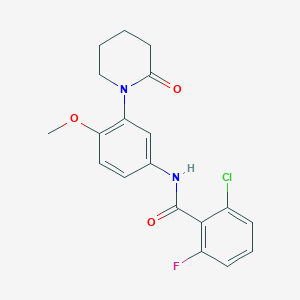
![Spiro[3.6]decan-2-one](/img/structure/B2365278.png)
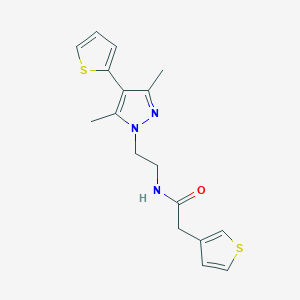
![4-tert-butyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B2365281.png)
![[7-(carboxymethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetic acid](/img/structure/B2365282.png)
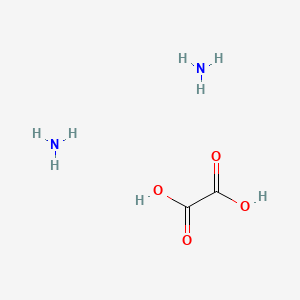
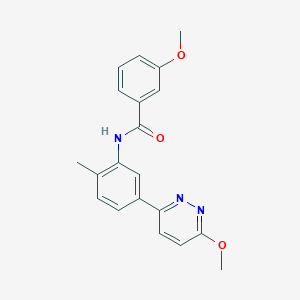
![5-(4-hydroxy-3,5-dimethoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2365285.png)